molecular formula C17H11Cl2N5 B2885507 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone CAS No. 338757-72-5

2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone

Cat. No.: B2885507
CAS No.: 338757-72-5
M. Wt: 356.21
InChI Key: OJKYKQQWOJRAIS-GZIVZEMBSA-N
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Description

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzene ring, a carbaldehyde group, and a pyrimido[5,4-b]indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone typically involves multiple steps, starting with the preparation of the core pyrimido[5,4-b]indole structure. This can be achieved through a condensation reaction between appropriate precursors, such as a substituted indole and a pyrimidine derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alcohols, amines, or other reduced derivatives.

  • Substitution: : Substituted chlorobenzenes or other functionalized derivatives.

Scientific Research Applications

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone has shown potential in various scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: : Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone can be compared with other indole derivatives and pyrimido[5,4-b]indole compounds. Similar compounds include:

  • Indole-3-carbaldehyde derivatives: : These compounds share the indole core but differ in the substituents on the benzene ring.

  • Pyrimido[5,4-b]indole derivatives: : These compounds have variations in the pyrimidine ring and the indole moiety.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of chlorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5/c18-11-6-5-10(13(19)7-11)8-22-24-17-16-15(20-9-21-17)12-3-1-2-4-14(12)23-16/h1-9,23H,(H,20,21,24)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYKQQWOJRAIS-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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